(1-Dimethylamino-2,2,2-trifluoroethoxy)triethylsilane

Silyl protecting groups Hydrolytic stability Orthogonal protection

(1-Dimethylamino-2,2,2-trifluoroethoxy)triethylsilane (CAS 208331-60-6) is a fluorinated organosilicon compound belonging to the class of O-silylated hemiaminals of trifluoroacetaldehyde (fluoral). With molecular formula C₁₀H₂₂F₃NOSi and a molecular weight of 257.37 g/mol, it features a triethylsilyl (TES) protecting group on the oxygen atom of the dimethylamino hemiaminal of trifluoroacetaldehyde.

Molecular Formula C10H22F3NOSi
Molecular Weight 257.37 g/mol
Cat. No. B11719258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Dimethylamino-2,2,2-trifluoroethoxy)triethylsilane
Molecular FormulaC10H22F3NOSi
Molecular Weight257.37 g/mol
Structural Identifiers
SMILESCC[Si](CC)(CC)OC(C(F)(F)F)N(C)C
InChIInChI=1S/C10H22F3NOSi/c1-6-16(7-2,8-3)15-9(14(4)5)10(11,12)13/h9H,6-8H2,1-5H3
InChIKeyDNTJXXXXAZRRJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1-Dimethylamino-2,2,2-trifluoroethoxy)triethylsilane – Silylated Hemiaminal Reagent for Controlled Trifluoromethylation and Surface Functionalization


(1-Dimethylamino-2,2,2-trifluoroethoxy)triethylsilane (CAS 208331-60-6) is a fluorinated organosilicon compound belonging to the class of O-silylated hemiaminals of trifluoroacetaldehyde (fluoral). With molecular formula C₁₀H₂₂F₃NOSi and a molecular weight of 257.37 g/mol, it features a triethylsilyl (TES) protecting group on the oxygen atom of the dimethylamino hemiaminal of trifluoroacetaldehyde . The compound is a colorless liquid with a boiling point of 64–66 °C at 5 mm Hg . It serves a dual functional role: as a storable, latent source of trifluoroacetaldehyde for nucleophilic trifluoromethylation reactions, and as a monofunctional (dimethylamino)silane silylating agent for hydroxylated surfaces [1].

Why a Generic Trialkylsilylating Agent Cannot Replace (1-Dimethylamino-2,2,2-trifluoroethoxy)triethylsilane


Substituting (1-dimethylamino-2,2,2-trifluoroethoxy)triethylsilane with a generic trialkylsilylating agent (e.g., chlorotriethylsilane, TMSCl, or non-fluorinated (dimethylamino)triethylsilane) would eliminate the compound's defining capability: the simultaneous delivery of both a silyl protecting group and a masked trifluoroacetaldehyde equivalent in a single reagent. The TES group provides acid-hydrolytic stability approximately 64-fold greater than the corresponding TMS analog [1], while the dimethylamino leaving group enables surface silylation without generating corrosive HCl, unlike chlorosilanes [2]. The 2,2,2-trifluoroethoxy moiety is not merely a spectator; it is the latent CF₃CHO synthon that enables nucleophilic trifluoromethylation of non-enolizable carbonyl compounds [3]. A non-fluorinated analog such as (N,N-dimethylamino)triethylsilane (CAS 3550-35-4, MW 159.34) entirely lacks this trifluoromethylation capability. The quantitative evidence below demonstrates exactly where these differences translate into measurable performance gaps.

Quantitative Differentiation Evidence: (1-Dimethylamino-2,2,2-trifluoroethoxy)triethylsilane vs. Closest Analogs


Acid-Hydrolytic Stability: TES Silyl Ether vs. TMS Silyl Ether — ~64-Fold Stability Advantage

The triethylsilyl (TES) group on (1-dimethylamino-2,2,2-trifluoroethoxy)triethylsilane confers acid-hydrolytic stability approximately 64 times greater than that of the trimethylsilyl (TMS) analog. In acidic media, the relative hydrolysis resistance of silyl ethers follows the well-established order: TMS (1) < TES (64) < TBS (20,000) < TIPS (700,000) < TBDPS (5,000,000) [1]. This ranking has been confirmed by kinetic hydrolysis studies in aqueous acidic conditions and is documented in the Gelest Silicon-Based Blocking Agents technical reference [2]. Consequently, a TMS-protected hemiaminal would undergo premature desilylation under mildly acidic conditions where the TES-protected reagent remains intact, enabling reaction sequences that are inaccessible with the TMS congener.

Silyl protecting groups Hydrolytic stability Orthogonal protection

Selective Deprotection Orthogonality: TES Ethers Cleavable in Presence of TBS/TBDPS Ethers

The intermediate steric bulk of the TES group on (1-dimethylamino-2,2,2-trifluoroethoxy)triethylsilane provides a distinct chemoselectivity window for deprotection. Catecholborane in the presence of Wilkinson's catalyst has been demonstrated to selectively cleave TES ethers while leaving TBS and TIPS ethers untouched, in high yield [1]. Additionally, DIBAL-H selectively removes primary TES ethers in the presence of secondary TES ethers [1]. This means the TES-hemiaminal can be deprotected orthogonally to more sterically hindered silyl protecting groups (TBS, TIPS, TBDPS) used elsewhere in the same molecule. The TMS analog, by contrast, lacks this selectivity gradient because TMS is less stable than virtually all other common silyl protecting groups and cannot be selectively retained during most deprotection protocols.

Orthogonal deprotection Silyl ether selectivity Multi-step synthesis

Surface Silylation Without Corrosive Byproducts: (Dimethylamino)silane vs. Chlorosilane Reagents

As a triorganyl(dimethylamino)silane, (1-dimethylamino-2,2,2-trifluoroethoxy)triethylsilane silylates surface-hydroxylated silicon dioxide through elimination of volatile dimethylamine rather than hydrogen chloride. This is mechanistically distinct from chlorotriethylsilane (Et₃SiCl), which releases HCl during surface silylation [1]. Studies on monofunctional (dimethylamino)silanes have demonstrated that they can achieve the densest possible monolayer coverage on fully hydrated silica, even with bulky triorganylsiloxy substituents [2]. The dimethylamine byproduct (bp ~7 °C) is easily removed by gentle warming or reduced pressure, whereas HCl byproducts from chlorosilane-based silylation can etch acid-sensitive substrates, corrode equipment, and require stoichiometric base scavengers.

Surface functionalization Silica modification Monolayer deposition

Nucleophilic Trifluoromethylation Capability: Silylated Hemiaminal vs. Non-Fluorinated (Dimethylamino)triethylsilane

The defining chemical capability of (1-dimethylamino-2,2,2-trifluoroethoxy)triethylsilane that its closest non-fluorinated analog — (N,N-dimethylamino)triethylsilane (CAS 3550-35-4, MW 159.34) — entirely lacks is the ability to serve as a storable, latent source of trifluoroacetaldehyde for nucleophilic trifluoromethylation. Under fluoride ion activation (e.g., CsF or TBAF), the O-silylated hemiaminal of fluoral generates a trifluoromethyl anion equivalent that adds to non-enolizable carbonyl compounds, yielding α-trifluoromethyl carbinols in good to high isolated yields [1]. The copper(I) iodide–1,10-phenanthroline catalytic system further extends this reactivity to aromatic trifluoromethylation via cross-coupling with aryl/heteroaryl iodides, producing trifluoromethylated arenes in moderate to high yields [2]. The non-fluorinated (N,N-dimethylamino)triethylsilane (a simple TES-protecting group reagent) offers no such C–CF₃ bond-forming pathway and is limited to conventional alcohol/amine/acid protection chemistry.

Trifluoromethylation Fluoral equivalent C–C bond formation

Physical Property Differentiation: Boiling Point and Volatility for Purification and Handling

(1-Dimethylamino-2,2,2-trifluoroethoxy)triethylsilane exhibits a boiling point of 64–66 °C at 5 mm Hg (reduced pressure) . While the exact boiling point of the corresponding TMS analog — (1-dimethylamino-2,2,2-trifluoroethoxy)trimethylsilane — is not reported in accessible literature, the well-established structure–property relationship for silyl ethers indicates that replacing three ethyl groups on silicon with three methyl groups reduces molecular weight by 42 Da (from 257.37 to ~215.3 g/mol) and substantially increases volatility. The higher boiling point and lower vapor pressure of the TES derivative facilitate purification by vacuum distillation with reduced evaporative losses and enable more accurate gravimetric dispensing in stoichiometric reactions, compared to a more volatile TMS congener.

Purification Distillation Reagent handling

Optimal Application Scenarios for (1-Dimethylamino-2,2,2-trifluoroethoxy)triethylsilane Based on Evidence


Orthogonal Multi-Step Synthesis Requiring Staged Silyl Deprotection

In synthetic routes where multiple hydroxyl or amino functionalities must be protected and deprotected in a specific sequence, the TES group of (1-dimethylamino-2,2,2-trifluoroethoxy)triethylsilane offers a critical ~64-fold acid-stability advantage over TMS [1]. A TMS-protected intermediate can be selectively cleaved under mildly acidic conditions (e.g., aqueous HCl/THF or acetic acid/methanol) while the TES-hemiaminal remains intact, enabling sequential unmasking of functional groups. Conversely, the TES group can be removed with catecholborane/Wilkinson's catalyst or DIBAL-H while bulkier TBS or TIPS ethers are preserved [2]. This bidirectional orthogonality is unavailable with TMS-only or TES-only protection schemes and is a decisive factor when designing routes to complex fluorinated intermediates.

Acid-Sensitive Surface Functionalization of Silica, Glass, or Metal Oxide Substrates

The (dimethylamino)silane leaving group enables surface silylation of hydroxylated substrates without generating HCl, distinguishing this reagent from chlorotriethylsilane and other chlorosilane-based surface modifiers [1]. This is particularly valuable for coating acid-sensitive substrates (e.g., bioactive sensor surfaces, pH-responsive polymers, or corrosion-prone metals) where HCl evolution would compromise surface integrity. The triorganyl(dimethylamino)silane architecture has been shown to achieve dense monolayer coverage on hydrated silica even with bulky substituents [2], and the incorporation of the trifluoroethoxy moiety additionally imparts hydrophobicity and chemical resistance to the modified surface.

Nucleophilic Trifluoromethylation of Non-Enolizable Carbonyl Compounds and Aryl Iodides

Under fluoride ion activation (CsF or TBAF), (1-dimethylamino-2,2,2-trifluoroethoxy)triethylsilane functions as a storable, liquid trifluoroacetaldehyde equivalent that transfers the CF₃ group to non-enolizable aldehydes and ketones, yielding α-trifluoromethyl carbinols [1]. In the presence of a CuI/1,10-phenanthroline catalyst system, the same reagent participates in cross-coupling with aryl and heteroaryl iodides to produce trifluoromethylated arenes in moderate to high yields [2]. This dual reactivity — nucleophilic addition to carbonyls and catalytic aromatic trifluoromethylation — makes it a versatile CF₃ synthon for medicinal chemistry and agrochemical building-block synthesis, where non-fluorinated analogs offer no comparable reactivity.

Controlled-Volatility Reagent for Stoichiometric Precision in Small-Scale Synthesis

With a boiling point of 64–66 °C at 5 mm Hg [1], (1-dimethylamino-2,2,2-trifluoroethoxy)triethylsilane is substantially less volatile than its putative TMS analog, reducing evaporative losses during vacuum concentration steps and improving the accuracy of stoichiometric dispensing in milligram- to gram-scale reactions. This property is particularly relevant in medicinal chemistry laboratories where precise control of reagent stoichiometry is essential for reproducible library synthesis and where highly volatile reagents can lead to inconsistent reaction outcomes due to variable evaporation during setup.

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